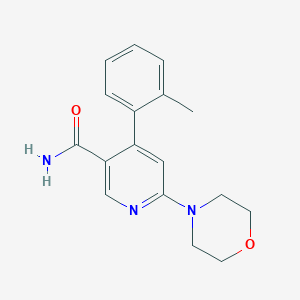
6-Morpholino-4-(o-tolyl)nicotinamide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholino-4-(o-tolyl)nicotinamide typically involves the reaction of 4-chloro-3-nitropyridine with o-toluidine to form 4-(o-tolyl)-3-nitropyridine. This intermediate is then reduced to 4-(o-tolyl)-3-aminopyridine, which is subsequently reacted with morpholine and nicotinoyl chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-Morpholino-4-(o-tolyl)nicotinamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
6-Morpholino-4-(o-tolyl)nicotinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Morpholino-4-(o-tolyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Methylphenyl)-6-morpholin-4-ylpyridine-3-carboxamide
- 4-(2-Methylphenyl)-6-(4-morpholinyl)pyridine-3-carboxamide
Uniqueness
6-Morpholino-4-(o-tolyl)nicotinamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
342417-06-5 |
|---|---|
Molekularformel |
C17H19N3O2 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-12-4-2-3-5-13(12)14-10-16(19-11-15(14)17(18)21)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H2,18,21) |
InChI-Schlüssel |
OYLKTBMWEREQKP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCOCC3 |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCOCC3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
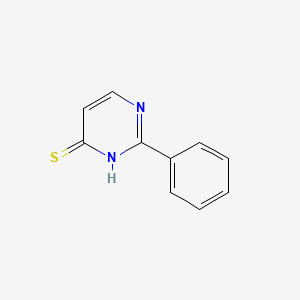


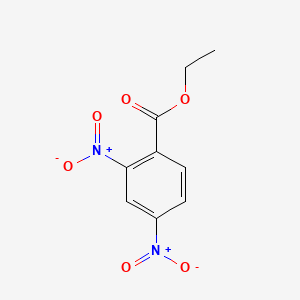
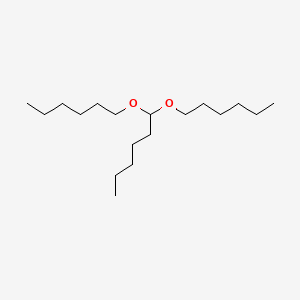
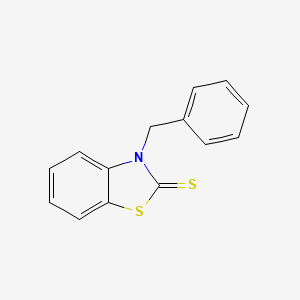
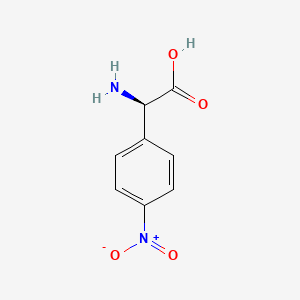
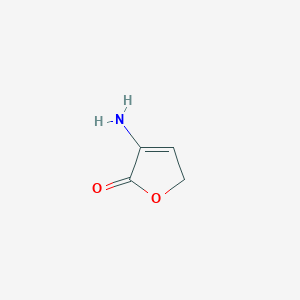
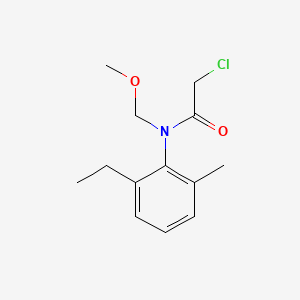
![3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B3051440.png)
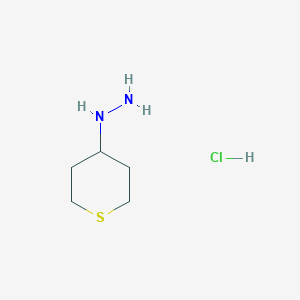
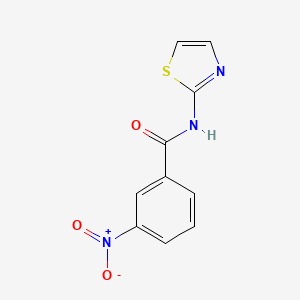
![Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B3051444.png)

